5-Trichloromethylisoxazole
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Overview
Description
5-Trichloromethylisoxazole is a heterocyclic compound characterized by the presence of a trichloromethyl group attached to an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Trichloromethylisoxazole typically involves the cyclization of trichloromethyl ketones with hydroxylamine. One common method includes the reaction of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine hydrochloride under acidic conditions . The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Trichloromethylisoxazole undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction of the trichloromethyl group can lead to the formation of methyl or methylene derivatives.
Substitution: The trichloromethyl group can be substituted with nucleophiles to form a variety of functionalized isoxazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or nitric acid are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Isoxazole-5-carboxylic acid.
Reduction: 5-Methylisoxazole.
Substitution: 5-Aminoisoxazole, 5-Alkoxyisoxazole.
Scientific Research Applications
5-Trichloromethylisoxazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and microbicides.
Mechanism of Action
The mechanism of action of 5-Trichloromethylisoxazole involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .
Comparison with Similar Compounds
5-Carboxyisoxazole: Similar structure but with a carboxyl group instead of a trichloromethyl group.
5-Methylisoxazole: Contains a methyl group instead of a trichloromethyl group.
5-Aminoisoxazole: Features an amino group in place of the trichloromethyl group.
Uniqueness: 5-Trichloromethylisoxazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential for diverse functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications .
Properties
IUPAC Name |
5-(trichloromethyl)-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVSHTQXMKTCBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415896 |
Source
|
Record name | 5-trichloromethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88283-10-7 |
Source
|
Record name | 5-trichloromethylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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